Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate
Description
Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core modified with a tert-butyl carbamate protecting group and an amide-linked thiophene moiety. The thiophene ring is substituted with a 3-fluorophenyl group at the 5-position and an amino group at the 3-position. The tert-butyl group enhances solubility and stability during synthesis, while the fluorophenyl substituent may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O3S/c1-21(2,3)28-20(27)25-9-5-8-15(12-25)24-19(26)18-16(23)11-17(29-18)13-6-4-7-14(22)10-13/h4,6-7,10-11,15H,5,8-9,12,23H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIZPVQETUSLGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)C2=C(C=C(S2)C3=CC(=CC=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate typically involves:
- Construction of the substituted thiophene-2-carbonyl intermediate bearing the 3-amino and 5-(3-fluorophenyl) substituents.
- Coupling of this thiophene-2-carbonyl intermediate with a Boc-protected 3-amino piperidine derivative via amide bond formation.
This approach leverages classical amide coupling chemistry, often employing carbodiimide-based coupling agents or modern peptide coupling reagents.
Preparation of Boc-Protected 3-Amino Piperidine
The Boc-protected 3-amino piperidine (tert-butyl 3-aminopiperidine-1-carboxylate) is a key building block. Its preparation involves:
Synthesis of the Substituted Thiophene-2-Carbonyl Intermediate
- The substituted thiophene core with 3-amino and 5-(3-fluorophenyl) substituents can be prepared through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
- For instance, boronate esters of thiophene derivatives (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate) are synthesized and then coupled with aryl halides under palladium catalysis in inert atmosphere and elevated temperature (e.g., 80 °C in 1,4-dioxane).
- The 3-amino substituent can be introduced via amination reactions or by using appropriately substituted starting materials.
Amide Bond Formation: Coupling of Thiophene-2-Carbonyl and Boc-Protected Piperidine
- The key step is the formation of the amide bond between the thiophene-2-carbonyl intermediate and the Boc-protected 3-amino piperidine.
- Common peptide coupling reagents such as HATU (N-[(dimethylamino)-3-oxo-1H-1,2,3-triazolo[4,5-b]pyridin-1-yl-methylene]-N-methylmethanaminium hexafluorophosphate), EDCI (1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride), and additives like HOBt (1-hydroxy-7-aza-benzotriazole) are used.
- Typical conditions involve stirring in dichloromethane at room temperature for 12 hours, followed by workup and purification by column chromatography.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc-protection of 3-aminopiperidine | Boc2O, base (e.g., triethylamine) | DCM or suitable solvent | RT | Several hours | High (>80%) | Standard carbamate protection |
| Suzuki coupling for thiophene-aryl linkage | Pd catalyst (e.g., Pd(dppf)Cl2), K2CO3 or KOAc | 1,4-dioxane or MeCN | 80 °C | 12-24 h | Moderate to high (60-85%) | Inert atmosphere required |
| Amide coupling | HATU, DIPEA, HOBt | DCM | RT | 12 h | High (70-90%) | Peptide coupling conditions |
Detailed Research Findings and Analysis
- The use of tert-butyl carbamate (Boc) as a protecting group for the piperidine nitrogen is advantageous due to its stability under Suzuki coupling conditions and ease of removal later if needed.
- Palladium-catalyzed cross-coupling reactions provide a robust method for introducing the 3-fluorophenyl substituent on the thiophene ring, enabling structural diversity.
- The amide bond formation step is critical and benefits from the use of modern coupling reagents like HATU which improve yields and reduce side reactions compared to classical carbodiimides alone.
- Purification typically involves silica gel chromatography, and characterization is confirmed by NMR and mass spectrometry, with observed molecular ion peaks matching expected molecular weights (e.g., 331.1630 m/z for related intermediates).
Summary Table of Key Synthetic Steps
| Synthetic Step | Starting Materials | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1. Boc protection of 3-aminopiperidine | 3-aminopiperidine | Boc2O, base | RT, several hours | tert-butyl 3-aminopiperidine-1-carboxylate |
| 2. Preparation of 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid derivative | Thiophene derivatives, 3-fluorophenylboronic acid | Pd catalyst, base | 80 °C, inert atmosphere | Substituted thiophene intermediate |
| 3. Amide coupling | Boc-protected piperidine + thiophene intermediate | HATU, DIPEA, HOBt | RT, 12 h | This compound |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Modified Thiophene Substituents
Compound BP 1549 (Biopharmacule Speciality Chemicals)
- Structure: (3S)-tert-butyl 3-(4-amino-2-(3-fluorophenyl)thiophene-5-carboxamido)piperidine-1-carboxylate
- Key Differences: Thiophene Substituents: Amino group at the 4-position (vs. 3-position in the target compound) and 3-fluorophenyl group at the 2-position (vs. 5-position). The stereochemistry (3S) in BP 1549 is explicitly defined, whereas the target compound’s stereochemistry is unspecified .
Example 75 (Patent US12/036594)
- Structure: 2-(1-(4-amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one
- Key Differences: Core Heterocycle: Chromenone and pyrazolo-pyrimidine (vs. thiophene-piperidine in the target compound). Fluorophenyl Group: Shared 3-fluorophenyl substituent, suggesting common strategies for enhancing lipophilicity. Physical Data: Melting point (163–166°C) and mass (M+1: 615.7) indicate distinct molecular packing and size compared to the target compound .
Piperidine Carboxylates with Divergent Functionalization
tert-Butyl 4-(2-(methoxycarbonyl)-5-(pyridin-2-yl)thiophen-3-yl)piperidine-1-carboxylate (Ynone Trifluoroborates Study)
- Structure : Methoxycarbonyl and pyridinyl substituents on the thiophene.
- Key Differences: Electron-Withdrawing Groups: Methoxycarbonyl vs. amino group in the target compound. This difference could modulate reactivity in subsequent derivatization (e.g., nucleophilic vs. electrophilic pathways). Synthesis: Both compounds likely employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group introduction .
tert-butyl 3-methyl-4-(3-methyl-5-(dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
- Structure : Boronic ester-functionalized piperidine.
- Key Differences :
Comparative Data Table
Biological Activity
Tert-butyl 3-[[3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl]amino]piperidine-1-carboxylate, also known by its CAS number 1192875-04-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C21H26FN3O3S |
| Molecular Weight | 419.51 g/mol |
| Density | 1.29 g/cm³ (predicted) |
| pKa | 9.84 (predicted) |
| Boiling Point | 598.8 °C (predicted) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the piperidine ring, thiophene moiety, and fluorophenyl group suggests potential interactions with various biological pathways. These interactions may modulate enzyme activity or receptor signaling, leading to various therapeutic effects.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structural motifs can inhibit cell proliferation in various cancer cell lines.
Case Study: Antiproliferative Effects
A study evaluated the antiproliferative activity of structurally related compounds against human liver carcinoma cells (HepG2). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .
Antiviral Activity
The compound's structure suggests potential antiviral properties. Similar thiophene-based compounds have been investigated for their efficacy against HIV. In particular, derivatives have shown promising results as non-nucleoside reverse transcriptase inhibitors (NNRTIs), with some exhibiting EC50 values significantly lower than standard treatments like nevirapine .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound reveals that modifications in the thiophene and piperidine components can significantly affect biological activity. For example, the introduction of electron-withdrawing groups on the phenyl ring has been correlated with increased potency against specific cancer cell lines .
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions should be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a thiophene-2-carbonyl intermediate with a piperidine derivative. A common route includes:
Acylation : Reacting 3-amino-5-(3-fluorophenyl)thiophene-2-carbonyl chloride with tert-butyl 3-aminopiperidine-1-carboxylate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane .
Boc Protection : Ensuring the tert-butyloxycarbonyl (Boc) group remains intact during synthesis, requiring pH control (e.g., avoiding strong acids) .
Optimization Tips : Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and Boc protection. For example, the Boc group shows a characteristic singlet at ~1.4 ppm (¹H) and 80–85 ppm (¹³C) .
- Mass Spectrometry (ESI-MS) : Validate molecular weight (e.g., m/z = ~435 for [M+H]⁺) .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of fluorophenyl and thiophene substituents?
Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups on the phenyl ring to assess electronic effects. Replace thiophene with furan or pyrrole to study heterocycle influence .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. Correlate IC₅₀ values with substituent electronic parameters (Hammett σ) .
Advanced: How can contradictory bioactivity data between in vitro and cellular assays be resolved?
Answer:
Contradictions may arise due to:
- Membrane Permeability : Use logP calculations (e.g., >3 indicates better permeability) or Caco-2 assays to evaluate cellular uptake .
- Metabolic Stability : Perform microsomal stability studies (e.g., rat liver microsomes) to identify rapid degradation pathways .
- Off-Target Effects : Employ proteome-wide profiling (e.g., thermal shift assays) to detect non-specific binding .
Advanced: What strategies are effective for optimizing synthetic yield while adhering to green chemistry principles?
Answer:
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF for lower toxicity .
- Catalysis : Use immobilized lipases or transition-metal catalysts (e.g., Pd/C) for recyclability .
- Flow Chemistry : Implement continuous flow systems to reduce reaction time and waste .
Basic: What safety precautions are essential when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Toxicity Mitigation : Avoid inhalation (acute toxicity Category 4); monitor airborne levels with real-time sensors .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can computational modeling (e.g., molecular docking) predict binding modes to biological targets?
Answer:
- Target Preparation : Retrieve protein structures from PDB (e.g., kinase domains) and prepare with protonation states optimized for pH 7.4 .
- Docking Workflow : Use AutoDock Vina or Schrödinger Glide. Validate docking poses with MD simulations (e.g., 100 ns trajectories in GROMACS) .
- Free Energy Calculations : Apply MM-GBSA to rank binding affinities of fluorophenyl analogs .
Advanced: What comparative efficacy studies distinguish this compound from fluorinated piperidine analogs?
Answer:
- In Vivo PK/PD : Compare bioavailability (AUC) and brain penetration in rodent models using LC-MS/MS quantification .
- Selectivity Profiling : Screen against panels of GPCRs or ion channels (Eurofins CEREP panels) to identify off-target effects .
- Crystallography : Solve co-crystal structures with targets to visualize fluorophenyl interactions (e.g., π-stacking vs. hydrophobic pockets) .
Advanced: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
- pH Stability : Incubate in buffers (pH 1–13) and monitor degradation via HPLC. Boc groups are labile under acidic (pH <2) or basic (pH >10) conditions .
- Thermal Stability : Conduct DSC/TGA to determine decomposition temperatures (>150°C typical for Boc-protected amines) .
Advanced: Which analytical methods are most reliable for quantifying trace impurities in bulk batches?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
